molecular formula C16H14N2O3S3 B2499605 N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide CAS No. 898427-46-8

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide

Cat. No.: B2499605
CAS No.: 898427-46-8
M. Wt: 378.48
InChI Key: TXFMKBVZUOJPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide is a useful research compound. Its molecular formula is C16H14N2O3S3 and its molecular weight is 378.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds similar to N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide have been synthesized and evaluated for antimicrobial activities. These compounds, through various reactions including aminothiazole and amino-oxazole formations, exhibit good antimicrobial activity against different strains (Fahim & Ismael, 2019). This suggests potential applications in developing new antimicrobial agents.

Antimalarial and COVID-19 Drug Discovery

Another research avenue involves reactivity studies with nitrogen nucleophiles to produce compounds with in vitro antimalarial activity. Additionally, synthesized sulfonamides were characterized for ADMET properties, indicating their potential as COVID-19 drugs (Fahim & Ismael, 2021).

Metabolic Stability Improvement

Research has explored the modification of similar compounds to improve metabolic stability, particularly focusing on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. This indicates its relevance in cancer treatment and drug design (Stec et al., 2011).

Antitumor Activity

Derivatives bearing similar structures have been synthesized and evaluated for antitumor activity, highlighting the use of these compounds in cancer research. Some synthesized compounds showed considerable anticancer activity against different cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Enzyme Inhibition for Therapeutic Applications

The enzyme inhibitory potential of compounds with benzodioxane and acetamide moieties, related to the structure of interest, has been investigated, revealing significant inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This suggests their potential therapeutic applications in treating diseases related to enzyme dysfunction (Abbasi et al., 2019).

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S3/c1-22-16-18-13-8-7-11(9-14(13)23-16)17-15(19)10-24(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFMKBVZUOJPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.